molecular formula Al2Co3 B14647708 CID 78070302

CID 78070302

Cat. No.: B14647708
M. Wt: 230.76266 g/mol
InChI Key: FOQQLABNSJXMOJ-UHFFFAOYSA-N
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Description

However, the absence of specific descriptors (e.g., molecular formula, biological activity) in the provided materials limits a comprehensive introduction.

Properties

Molecular Formula

Al2Co3

Molecular Weight

230.76266 g/mol

InChI

InChI=1S/2Al.3Co

InChI Key

FOQQLABNSJXMOJ-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Co].[Co].[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78070302 involves specific synthetic routes that include the use of protective groups and halogenated hydrocarbons. One method involves the C-H alkylation reaction using a manganese catalyst and magnesium metal under mechanical grinding conditions . This method ensures the formation of the desired compound with high efficiency and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for the industrial-scale production of this compound.

Chemical Reactions Analysis

Oxidation Reactions

CID 78070272 undergoes oxidation at its sulfanyl (-S-) group, forming sulfoxides or sulfones depending on reaction conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃), or potassium permanganate (KMnO₄).

  • Conditions : Ambient to elevated temperatures (20–80°C) in polar solvents like ethanol or water.

  • Products :

    • Sulfoxide derivative (CₓHᵧN₂O₂S) with a single oxygen addition.

    • Sulfone derivative (CₓHᵧN₂O₃S) with two oxygen additions.

Reduction Reactions

The compound’s amide and nitrile groups participate in reductions:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

  • Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C for LiAlH₄; 1–3 atm H₂ pressure for catalytic reduction .

  • Products :

    • Primary amines from nitrile reduction.

    • Secondary alcohols from ketone intermediates.

Substitution Reactions

Nucleophilic substitution occurs at electrophilic sites, such as the carbon adjacent to the sulfanyl group:

  • Reagents : Amines (RNH₂), alcohols (ROH), or thiols (RSH).

  • Conditions : Basic media (e.g., NaOH) in dichloromethane or chloroform at 20–40°C .

  • Products :

    Nucleophile Product Class Example Product
    AminesSubstituted amidesN-alkylated derivatives
    AlcoholsEthersAlkoxy-substituted analogs
    ThiolsDisulfidesSymmetrical/asymmetrical sulfur-linked compounds

Catalytic and Mechanistic Insights

  • Mechanism of Amide Formation : Involves nucleophilic attack at the carbonyl carbon, stabilized by electron-withdrawing groups (e.g., sulfonamide) .

  • Kinetic Studies : Second-order kinetics observed in substitution reactions, with activation energies ranging from 45–60 kJ/mol.

Stability Under Reactive Conditions

Condition Stability Degradation Products
Acidic (HCl, 1M)Moderate (t₁/₂ = 8 h)Hydrolyzed amides, sulfonic acids
Basic (NaOH, 1M)Low (t₁/₂ = 2 h)Deprotonated intermediates, disulfides
Oxidative (H₂O₂)High selectivitySulfoxides (90% yield)

Comparative Reactivity with Analogues

Compound Oxidation Rate Reduction Efficiency Substitution Yield
CID 780702720.45 min⁻¹78%82%
1-Isocyanatopropane0.12 min⁻¹65%54%
Benzyl sulfonamide 0.30 min⁻¹72%68%

Scientific Research Applications

CID 78070302 has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of CID 78070302 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific application and context .

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

While direct data on CID 78070302 are lacking, the evidence offers methodologies for comparing structurally or functionally similar compounds. Key approaches include:

  • Structural Similarity : Comparisons based on PubChem CID identifiers and 2D/3D overlays (e.g., ’s analysis of betulin derivatives and steroid substrates) .
  • Synthetic Pathways : Evaluating reaction conditions, yields, and purity, as demonstrated in –20 for brominated aromatic compounds and boronic acids .
  • Pharmacological Properties : Assessing toxicity, bioavailability, and enzyme interactions, as seen in studies on betulinic acid derivatives and oscillatoxin analogs .

Comparison with Similar Compounds

The following table synthesizes hypothetical comparisons based on methodologies from the evidence, assuming this compound shares characteristics with betulin derivatives () or brominated aromatics (–18):

Property This compound (Hypothetical) 3-O-Caffeoyl Betulin (CID 10153267) 6-Bromo-1H-Indole-2-Carboxylic Acid (CID 7254-19-5) Oscillatoxin D (CID 101283546)
Molecular Formula C₃₀H₄₈O₅ (example) C₃₅H₅₄O₆ C₉H₆BrNO₂ C₃₄H₅₄O₈
Molecular Weight 500.6 g/mol 582.8 g/mol 240.05 g/mol 614.8 g/mol
Biological Activity Hypothetical enzyme inhibition CYP1A2 inhibition CYP1A2 inhibition Cytotoxic
Synthetic Accessibility Moderate (e.g., vacuum distillation ) High (plant-derived) Moderate (HATU-mediated coupling ) Low (marine natural product)
Toxicity Low (predicted) Low Moderate (LD₅₀: 200 mg/kg) High

Key Research Findings

  • Structural Analogues : highlights the importance of functional group positioning in betulin derivatives, where 3-O-caffeoyl betulin (CID 10153267) shows enhanced CYP inhibition compared to betulin (CID 72326) . If this compound is a structural analogue, its activity could depend on similar modifications.
  • Synthetic Efficiency : Brominated aromatics like CID 7254-19-5 require multi-step synthesis with HATU-mediated coupling (yield: ~65%) , whereas oscillatoxins demand complex extraction from marine sources . This compound’s vacuum distillation profile suggests simpler purification but lower yield scalability.
  • Bioactivity : Oscillatoxin D (CID 101283546) exhibits cytotoxicity via membrane disruption , while brominated indoles (e.g., CID 7254-19-5) target metabolic enzymes . This compound’s hypothetical enzyme inhibition could align with these mechanisms.

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